5-Bromo-2-piperidinonicotinic acid
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Overview
Description
5-Bromo-2-piperidinonicotinic acid is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and a piperidine ring attached to the 2-position of the pyridine ring. This compound is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-piperidinonicotinic acid typically involves the bromination of nicotinic acid derivatives followed by the introduction of the piperidine ring. One common method includes the following steps:
Bromination: Nicotinic acid is brominated using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst.
Piperidine Introduction: The brominated nicotinic acid is then reacted with piperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Starting materials such as nicotinic acid and piperidine are prepared in bulk.
Reaction Optimization: Reaction conditions are optimized for high yield and purity, including temperature control, solvent selection, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-piperidinonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the carboxylic acid group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the piperidine ring or the carboxylic acid group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-2-piperidinonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in proteomics research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of other chemical products
Mechanism of Action
The mechanism of action of 5-Bromo-2-piperidinonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in biochemical pathways, affecting cellular processes such as signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloronicotinic acid: Similar structure with a chlorine atom instead of a piperidine ring.
5-Bromo-2-methylnicotinic acid: Contains a methyl group instead of a piperidine ring.
5-Bromo-2-aminonicotinic acid: Features an amino group instead of a piperidine ring
Uniqueness
5-Bromo-2-piperidinonicotinic acid is unique due to the presence of both the bromine atom and the piperidine ring, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
5-bromo-2-piperidin-1-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-8-6-9(11(15)16)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTMCVUUIBGFEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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